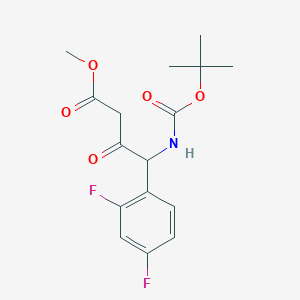![molecular formula C16H20BrClN2O3 B14888775 Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a spirocyclic structure, which is known for its stability and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the bromo and chloro substituents via halogenation reactions.
- Hydroxylation to introduce the hydroxy group.
- Esterification to attach the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The bromo and chloro substituents can be reduced to hydrogen atoms.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen gas with Palladium catalyst).
Substitution: Reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the halogen atoms could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development due to its unique structure.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate can be compared with other spirocyclic compounds, such as:
- Spiro[cyclopentane-1,3’-pyrrolidine]
- Spiro[cyclohexane-1,3’-pyrrolidine]
- Spiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]
These compounds share the spirocyclic core but differ in their substituents and functional groups, which can significantly affect their reactivity and applications.
Properties
Molecular Formula |
C16H20BrClN2O3 |
|---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
tert-butyl (3R,3'S)-5-bromo-4-chloro-3'-hydroxyspiro[2H-pyrrolo[2,3-b]pyridine-3,1'-cyclopentane]-1-carboxylate |
InChI |
InChI=1S/C16H20BrClN2O3/c1-15(2,3)23-14(22)20-8-16(5-4-9(21)6-16)11-12(18)10(17)7-19-13(11)20/h7,9,21H,4-6,8H2,1-3H3/t9-,16-/m0/s1 |
InChI Key |
SIPAVTLFXJMAOS-FVMDXXJSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(CC[C@@H](C2)O)C3=C(C(=CN=C31)Br)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC(C2)O)C3=C(C(=CN=C31)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


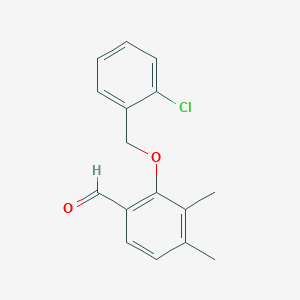
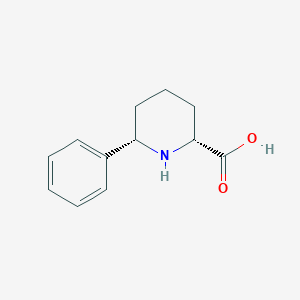
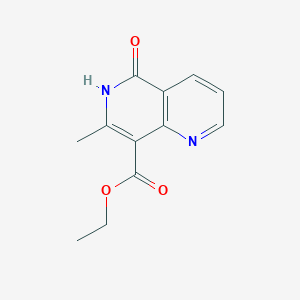

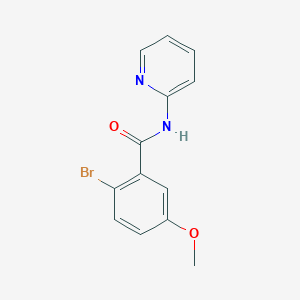
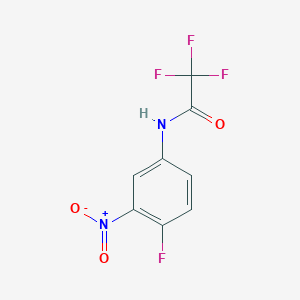
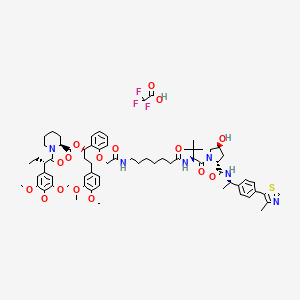
![Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14888761.png)


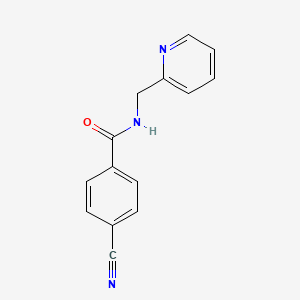
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)

